molecular formula C9H11NO4 B063491 3-amino-3-(3,4-dihydroxyphenyl)propanoic Acid CAS No. 174502-37-5

3-amino-3-(3,4-dihydroxyphenyl)propanoic Acid

Cat. No.: B063491
CAS No.: 174502-37-5
M. Wt: 197.19 g/mol
InChI Key: GXKOWQKLXRMVLF-UHFFFAOYSA-N
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Description

3-Amino-3-(3,4-dihydroxyphenyl)propanoic acid is an organic compound with the molecular formula C(9)H({11})NO(_4). It is characterized by the presence of an amino group and a dihydroxyphenyl group attached to a propanoic acid backbone. This compound is of significant interest in various fields due to its unique chemical structure and properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-3-(3,4-dihydroxyphenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis often begins with commercially available 3,4-dihydroxybenzaldehyde.

    Aldol Condensation: The aldehyde undergoes an aldol condensation with glycine to form an intermediate.

    Reduction: The intermediate is then reduced to yield the target compound.

Industrial Production Methods: Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity. These methods often use high-pressure reactors and advanced purification techniques to ensure the compound meets industrial standards.

Types of Reactions:

    Oxidation: The dihydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The compound can be reduced to form derivatives with altered functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO(_4)), hydrogen peroxide (H(_2)O(_2)).

    Reducing Agents: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).

    Substitution Reagents: Halogenating agents, acylating agents.

Major Products:

    Oxidation Products: Quinones.

    Reduction Products: Amino alcohols.

    Substitution Products: Halogenated or acylated derivatives.

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology:

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

    Neurotransmitter Studies: Used in studies related to neurotransmitter analogs.

Medicine:

    Drug Development: Potential precursor for the synthesis of pharmaceutical compounds.

    Antioxidant Research: Studied for its antioxidant properties.

Industry:

    Polymer Production: Used in the synthesis of polymers with specific functional properties.

    Material Science: Investigated for its potential in creating advanced materials.

Comparison with Similar Compounds

    3-Amino-3-(4-hydroxyphenyl)propanoic acid: Lacks one hydroxyl group compared to the target compound.

    3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid: Contains methoxy groups instead of hydroxyl groups.

Uniqueness: 3-Amino-3-(3,4-dihydroxyphenyl)propanoic acid is unique due to the presence of both an amino group and two hydroxyl groups on the phenyl ring. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

3-amino-3-(3,4-dihydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c10-6(4-9(13)14)5-1-2-7(11)8(12)3-5/h1-3,6,11-12H,4,10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKOWQKLXRMVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CC(=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395380
Record name 3-amino-3-(3,4-dihydroxyphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174502-37-5
Record name 3-amino-3-(3,4-dihydroxyphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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